![molecular formula C20H17N5O4 B5195592 1-(2-cyanoethyl)-N-(4-methoxyphenyl)-3-(4-nitrophenyl)-1H-pyrazole-4-carboxamide](/img/structure/B5195592.png)
1-(2-cyanoethyl)-N-(4-methoxyphenyl)-3-(4-nitrophenyl)-1H-pyrazole-4-carboxamide
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Overview
Description
1-(2-cyanoethyl)-N-(4-methoxyphenyl)-3-(4-nitrophenyl)-1H-pyrazole-4-carboxamide, also known as CENMC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Scientific Research Applications
1-(2-cyanoethyl)-N-(4-methoxyphenyl)-3-(4-nitrophenyl)-1H-pyrazole-4-carboxamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has been its use as an anti-inflammatory agent. In a study conducted on rats, 1-(2-cyanoethyl)-N-(4-methoxyphenyl)-3-(4-nitrophenyl)-1H-pyrazole-4-carboxamide was found to inhibit the production of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent.
Another area of research has been its potential as an anticancer agent. In a study conducted on human breast cancer cells, 1-(2-cyanoethyl)-N-(4-methoxyphenyl)-3-(4-nitrophenyl)-1H-pyrazole-4-carboxamide was found to induce apoptosis, or programmed cell death, in the cancer cells. This indicates its potential as a therapeutic agent for the treatment of breast cancer.
Mechanism of Action
The mechanism of action of 1-(2-cyanoethyl)-N-(4-methoxyphenyl)-3-(4-nitrophenyl)-1H-pyrazole-4-carboxamide is not fully understood, but it is believed to exert its therapeutic effects by inhibiting the activity of certain enzymes and proteins in the body. For example, 1-(2-cyanoethyl)-N-(4-methoxyphenyl)-3-(4-nitrophenyl)-1H-pyrazole-4-carboxamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines. It has also been found to inhibit the activity of certain kinases, which are involved in the regulation of cell growth and division.
Biochemical and Physiological Effects
1-(2-cyanoethyl)-N-(4-methoxyphenyl)-3-(4-nitrophenyl)-1H-pyrazole-4-carboxamide has been found to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and anticancer effects, it has also been found to have antioxidant properties. In a study conducted on rats, 1-(2-cyanoethyl)-N-(4-methoxyphenyl)-3-(4-nitrophenyl)-1H-pyrazole-4-carboxamide was found to increase the activity of antioxidant enzymes in the liver, indicating its potential as an antioxidant agent.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(2-cyanoethyl)-N-(4-methoxyphenyl)-3-(4-nitrophenyl)-1H-pyrazole-4-carboxamide in lab experiments is its potential as a therapeutic agent for a variety of conditions, including inflammation and cancer. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Future Directions
There are a number of future directions for research on 1-(2-cyanoethyl)-N-(4-methoxyphenyl)-3-(4-nitrophenyl)-1H-pyrazole-4-carboxamide. One area of research could be to further investigate its potential as an anti-inflammatory agent. Another area of research could be to study its effects on other types of cancer cells, in addition to breast cancer cells. Additionally, research could be conducted to better understand its mechanism of action, which could help to identify new therapeutic targets for the treatment of various conditions.
Synthesis Methods
The synthesis of 1-(2-cyanoethyl)-N-(4-methoxyphenyl)-3-(4-nitrophenyl)-1H-pyrazole-4-carboxamide involves the reaction of 4-methoxyphenylhydrazine with 4-nitrobenzaldehyde, followed by the addition of ethyl cyanoacetate and acetic anhydride. The resulting compound is then treated with hydrochloric acid, leading to the formation of 1-(2-cyanoethyl)-N-(4-methoxyphenyl)-3-(4-nitrophenyl)-1H-pyrazole-4-carboxamide.
properties
IUPAC Name |
1-(2-cyanoethyl)-N-(4-methoxyphenyl)-3-(4-nitrophenyl)pyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O4/c1-29-17-9-5-15(6-10-17)22-20(26)18-13-24(12-2-11-21)23-19(18)14-3-7-16(8-4-14)25(27)28/h3-10,13H,2,12H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWYOMTVECNLOTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CN(N=C2C3=CC=C(C=C3)[N+](=O)[O-])CCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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